1-[2-(4-Bromophenyl)ethyl]piperidin-4-one
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Overview
Description
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one typically begins with 4-bromophenylacetic acid or 4-bromophenylacetonitrile as starting materials.
Reaction Steps: The synthesis involves several steps, including the formation of an intermediate compound through a reaction with piperidine. The intermediate is then subjected to further chemical reactions to introduce the ketone group at the 4-position of the piperidine ring.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow processes, and automation to ensure consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Substitution reactions can occur at the bromine atom or the ethyl chain, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals.
Biology: It serves as a probe in biological studies to understand the interaction of bromophenyl groups with biological targets.
Industry: It is used in the manufacturing of various chemical products, including agrochemicals and dyes.
Mechanism of Action
Molecular Targets and Pathways: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact mechanism depends on the biological system and the specific application.
Pathways Involved: The compound may be involved in various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds: Other compounds with similar structures include 1-(4-bromophenyl)ethanone, 4-bromophenylacetic acid, and 2-bromo-1-(4-bromophenyl)ethanone.
Uniqueness: 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one is unique due to its specific structural features, such as the presence of the piperidin-4-one ring and the bromophenyl group. These features contribute to its distinct chemical and biological properties.
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Properties
IUPAC Name |
1-[2-(4-bromophenyl)ethyl]piperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-12-3-1-11(2-4-12)5-8-15-9-6-13(16)7-10-15/h1-4H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERRCAUQSRSRJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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